molecular formula C7H2Br3FO B14749467 3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one CAS No. 654-35-3

3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one

Cat. No.: B14749467
CAS No.: 654-35-3
M. Wt: 360.80 g/mol
InChI Key: FCCUVLYXLUMYFQ-UHFFFAOYSA-N
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Description

3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one is a synthetic organic compound characterized by its unique structure, which includes three bromine atoms and one fluorine atom attached to a cycloheptatrienone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one typically involves the bromination and fluorination of cycloheptatrienone. The process begins with the preparation of cycloheptatrienone, which can be synthesized through the oxidation of cycloheptatriene. The bromination is carried out using bromine in the presence of a catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the 3, 5, and 7 positions. The fluorination step involves the use of a fluorinating agent, such as silver(I) fluoride, to introduce the fluorine atom at the 2 position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cycloheptatrienone derivatives, while oxidation and reduction reactions can lead to different oxidation states and reduced forms of the compound .

Scientific Research Applications

3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The presence of bromine and fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3,5,7-Tribromo-2-chlorocyclohepta-2,4,6-trien-1-one
  • 3,5,7-Tribromo-2-iodocyclohepta-2,4,6-trien-1-one
  • 3,5,7-Tribromo-2-methylcyclohepta-2,4,6-trien-1-one

Uniqueness

3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one is unique due to the presence of a fluorine atom, which imparts distinct chemical and physical properties compared to its analogs. The fluorine atom enhances the compound’s stability, reactivity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

654-35-3

Molecular Formula

C7H2Br3FO

Molecular Weight

360.80 g/mol

IUPAC Name

3,5,7-tribromo-2-fluorocyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C7H2Br3FO/c8-3-1-4(9)6(11)7(12)5(10)2-3/h1-2H

InChI Key

FCCUVLYXLUMYFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=O)C(=C1Br)F)Br)Br

Origin of Product

United States

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